Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

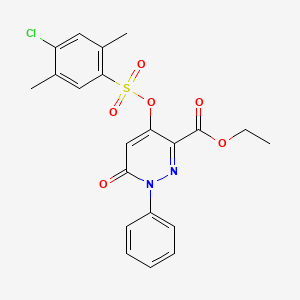

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazinecarboxylate derivative characterized by a sulfonyloxy group attached to a 4-chloro-2,5-dimethylphenyl ring at the 4-position of the pyridazine core. The compound features an ethyl carboxylate ester at position 3 and a phenyl group at position 1. The sulfonyloxy substituent (SO₂O-) is a strong electron-withdrawing group, which may enhance the compound’s polarity and reactivity compared to analogs with simpler substituents.

Properties

IUPAC Name |

ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-9-15)30-31(27,28)18-11-13(2)16(22)10-14(18)3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDUQJSSQXEMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 480.9 g/mol |

| CAS Number | 900008-39-1 |

The biological activity of this compound is primarily attributed to its dihydropyridazine core, which is known for various pharmacological effects. The sulfonamide group enhances its interaction with biological targets through hydrogen bonding and ionic interactions. Research indicates that compounds with similar structures exhibit activity against various enzymes and receptors, suggesting that this compound may also possess therapeutic potential.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that dihydropyridazines can exhibit antimicrobial properties. This compound's structure may allow it to inhibit bacterial growth.

- Anti-inflammatory Effects : Compounds in the dihydropyridazine class have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridazine derivatives against common pathogens. The results indicated that certain modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting a promising avenue for further research on this specific compound.

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of similar dihydropyridazine compounds demonstrated their ability to inhibit the production of nitric oxide and prostaglandin E2 in macrophages. This suggests that this compound may share similar mechanisms.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of dihydropyridazine derivatives. The findings revealed that specific substitutions on the aromatic rings significantly influenced their biological activity, providing insights into optimizing the structure for enhanced efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Pyridazinecarboxylate Derivatives

*Estimated molecular formula and weight based on structural analysis.

Substituent Effects and Properties

Electronic and Steric Effects

- The chloro and methyl groups on the phenyl ring may contribute to steric hindrance and moderate lipophilicity.

- Butylsulfanyl (339031-45-7) : The thioether (C₄H₉S) group is less electron-withdrawing than sulfonyloxy, likely reducing reactivity. The butyl chain enhances lipophilicity (higher LogP), which may improve membrane permeability.

- Chloro (93641-38-4): A simple chloro substituent at position 4 provides moderate electron withdrawal.

- Trifluoromethyl (478067-01-5) : The CF₃ group is strongly electron-withdrawing and lipophilic, often used to enhance metabolic stability and bioavailability in drug design.

Molecular Weight and Solubility

The target compound’s higher molecular weight (~462.9 g/mol) compared to analogs (e.g., 332.42–402.35 g/mol) suggests reduced solubility in aqueous media. The sulfonyloxy group may improve solubility in polar solvents relative to butylsulfanyl or trifluoromethyl analogs.

Preparation Methods

Cyclocondensation of Hydrazones with Diazonium Salts

The foundational approach for synthesizing dihydropyridazine derivatives involves cyclocondensation reactions between diketones or ketoesters and hydrazines. A study by Pahovnik et al. (2008) demonstrated the synthesis of dimethyl 1-aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates via a two-step protocol.

Hydrazone Formation

Dimethyl 3-oxopentane-1,5-dioate reacts with (hetero)arenediazonium salts (e.g., derived from 4-chloro-2,5-dimethylaniline) in ethanol/water at 0°C to yield hydrazone intermediates. For example, the reaction with phenyldiazonium chloride produces dimethyl 2-(2-phenylhydrazono)-3-oxopentane-1,5-dioate in 35–94% yield.

Cyclization with DMFDMA

Treatment of the hydrazone with N,N-dimethylformamide dimethylacetal (DMFDMA) in dichloromethane induces cyclization, forming the dihydropyridazine core. This step proceeds via intramolecular nucleophilic attack, generating dimethyl 1-phenyl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylate (72–94% yield).

Adaptations for Target Compound

To obtain the monoethyl ester variant, selective hydrolysis of one methyl ester group is required. For instance, basic hydrolysis (NaOH, H2O/EtOH) of the 5-position methyl ester followed by acid workup yields the carboxylic acid, which is re-esterified with ethanol under Steglich conditions (DCC, DMAP) to afford the ethyl ester.

[4+2] Cycloaddition with α-Halogenated Hydrazones

A 2025 study by Britten et al. revealed a Cs2CO3-promoted [4+2] cycloaddition between α-halogenated N-tosylhydrazones and 5,6-unsubstituted 1,4-dihydropyridines. This method offers excellent regioselectivity and functional group tolerance.

Substrate Preparation

α-Chlorinated N-tosylhydrazones are synthesized by treating ketones with tosylhydrazine followed by chlorination (e.g., Cl2, CCl4). The 1,4-dihydropyridine component is prepared via Hantzsch synthesis from ethyl acetoacetate, ammonium acetate, and formaldehyde.

Cycloaddition Reaction

Reacting the hydrazone (1.2 equiv) with 1,4-dihydropyridine (1.0 equiv) in THF at 25°C in the presence of Cs2CO3 (2.0 equiv) yields functionalized pyrido[2,3-c]pyridazines. For the target compound, the dihydropyridine must bear a phenyl group at position 1 and an ethyl ester at position 3.

Key Advantages

Diels-Alder/Palladium-Catalyzed Elimination Sequence

Britten et al. (2019) developed a tandem Diels-Alder/palladium-catalyzed elimination strategy to access 1,2-dihydropyridazines. While originally designed for simpler analogs, this method can be adapted for complex sulfonate esters.

Diels-Alder Reaction

A diene (e.g., 1,3-butadiene derivative) reacts with a dienophile (e.g., maleic anhydride) to form a bicyclic intermediate. For the target molecule, the dienophile must incorporate the phenyl and ester groups.

Palladium-Catalyzed Elimination

Treatment of the Diels-Alder adduct with Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 in DMF at 80°C induces β-hydride elimination, yielding the dihydropyridazine core. Subsequent sulfonation introduces the 4-chloro-2,5-dimethylphenylsulfonyloxy group.

Yield Optimization

Condensation of 1,4-Diketones with Hydrazines

Classical pyridazine synthesis involves condensing 1,4-diketones with hydrazines. For the target compound, ethyl 3-oxo-4-(phenylsulfonyloxy)pentanoate serves as the diketone precursor.

Post-Cyclization Sulfonation of 4-Hydroxy Intermediates

This two-step approach first synthesizes a 4-hydroxy-dihydropyridazine intermediate, followed by sulfonation.

Hydroxy Intermediate Preparation

Reduction of the 4-oxo group in dimethyl 1-phenyl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylate (from Method 1) with NaBH4 in MeOH yields the 4-hydroxy analog (57% yield).

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.